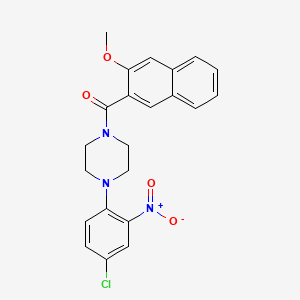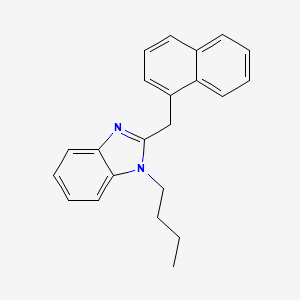![molecular formula C23H21ClN4O2S B3927448 5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3927448.png)
5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide
Descripción general
Descripción
5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide, also known as Sunitinib, is a small-molecule drug that is used for the treatment of cancer. It was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and renal cell carcinoma (RCC). Since then, it has been used in the treatment of other types of cancer, including pancreatic neuroendocrine tumors (PNETs) and soft tissue sarcomas.
Mecanismo De Acción
5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. By blocking these enzymes, this compound prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide in lab experiments is that it is a multitargeted tyrosine kinase inhibitor, which means that it can target several receptors at once. This makes it a useful tool for studying the role of tyrosine kinases in cancer growth and proliferation. However, one of the limitations of using this compound in lab experiments is that it can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide. One area of research is the development of new and more potent tyrosine kinase inhibitors that can overcome the limitations of current inhibitors. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Additionally, there is a need for more research on the long-term effects of this compound treatment, as well as the development of new combination therapies that can enhance the efficacy of this compound.
Conclusion
In conclusion, this compound is a small-molecule drug that has shown promise in the treatment of several types of cancer. Its multitargeted tyrosine kinase inhibitory activity makes it a useful tool for studying the role of tyrosine kinases in cancer growth and proliferation. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to the development of more effective cancer treatments.
Aplicaciones Científicas De Investigación
5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide has been extensively studied for its anticancer properties. It is a multitargeted tyrosine kinase inhibitor that targets several receptors, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound blocks the growth and spread of cancer cells.
Propiedades
IUPAC Name |
5-[4-(3-chloroanilino)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-15-11-12-16(13-21(15)31(29,30)28(2)3)22-19-9-4-5-10-20(19)23(27-26-22)25-18-8-6-7-17(24)14-18/h4-14H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQNUYMSXNFIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(2,6-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927385.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3927393.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927400.png)


![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927422.png)

![1,1'-(1,4-phenylene)bis[3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione]](/img/structure/B3927430.png)
![methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate](/img/structure/B3927438.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3927446.png)
![3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927449.png)

![N-[4-(cyanomethyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B3927464.png)